4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine
Beschreibung
This compound is a heterocyclic molecule featuring a triazolopyridazine core fused with a cyclopropyl group at position 6 and a piperidine ring substituted at position 1 with a 5-(trifluoromethyl)-1,3,4-oxadiazole-methyl moiety. The cyclopropyl substituent may influence steric and electronic properties, modulating target binding affinity .
Eigenschaften
IUPAC Name |
2-[[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O/c18-17(19,20)16-24-22-14(28-16)9-26-7-5-11(6-8-26)15-23-21-13-4-3-12(10-1-2-10)25-27(13)15/h3-4,10-11H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJCPOOZJMYKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)CC5=NN=C(O5)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine (CAS Number: 2415491-13-1) is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 441.55 g/mol. The structure features a complex arrangement that includes a cyclopropyl group, a triazolo-pyridazine moiety, and an oxadiazole derivative. This unique configuration suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit diverse biological activities including anticancer, antibacterial, and anti-inflammatory effects. The specific compound is hypothesized to possess similar properties based on its structural analogs.
Anticancer Activity
Research has shown that triazolo-pyridazine derivatives can inhibit c-Met kinase activity, which is often overexpressed in various cancers. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound demonstrated IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells . These findings suggest that the compound may also exhibit potent anticancer properties.
Antibacterial Activity
While specific data on the antibacterial activity of this exact compound is limited, compounds with similar triazole structures have shown promising results against various bacterial strains. The 1,2,4-triazole scaffold has been linked to significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
The mechanisms by which triazolo-pyridazine derivatives exert their biological effects are still under investigation. However, several potential pathways have been identified:
- c-Met Inhibition : As mentioned earlier, the inhibition of c-Met kinase is a critical pathway for the anticancer activity observed in related compounds.
- Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through various signaling pathways .
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G0/G1 phase in cancer cell lines .
Case Studies
Several studies have explored the biological activities of triazolo-pyridazine derivatives:
- Study on c-Met Inhibition :
- Cytotoxicity Evaluation :
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Physicochemical Properties
- Metabolic Stability : The trifluoromethyl-oxadiazole group in the target compound may confer superior metabolic resistance compared to sulfonyl-piperazinyl derivatives (e.g., ) due to reduced susceptibility to enzymatic cleavage .
- Solubility : Fluorophenylsulfonyl substituents () enhance water solubility, whereas the target compound’s trifluoromethyl-oxadiazole group may prioritize membrane permeability over solubility .
- Target Selectivity : The imidazopyridazine core in ’s compound likely exhibits distinct kinase selectivity compared to the triazolopyridazine scaffold, influencing therapeutic applications .
Research Findings and Hypotheses
- Antimicrobial Potential: While direct data for the target compound is unavailable, structural parallels to nitro-furanyl-substituted triazolo-thiadiazoles () suggest possible antibacterial activity. Further MIC/MBC assays (as in ’s methodology) are warranted .
- Kinase Inhibition : The triazolopyridazine core is associated with kinase modulation. Compared to imidazopyridazines (), the target compound’s cyclopropyl group may reduce off-target effects .
Q & A
Q. What experimental and computational methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via HPLC.
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; quantify decomposition products.
- In silico predictions : Use software like ADMET Predictor to estimate hydrolytic and photolytic stability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data between independent studies?
- Methodological Answer :
- Assay variability : Compare protocols for differences in cell lines (e.g., HepG2 vs. HEK293), serum concentration, or incubation time.
- Compound purity : Replicate experiments with independently synthesized batches to rule out impurity effects.
- Statistical rigor : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers.
Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
